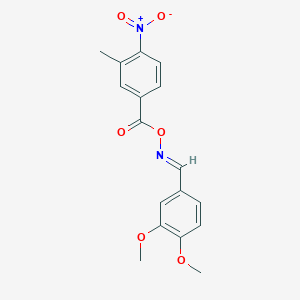![molecular formula C27H18Br2N4O6 B14949805 3,3'-methanediylbis(6-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol)](/img/structure/B14949805.png)
3,3'-methanediylbis(6-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL is a complex organic molecule characterized by the presence of bromine, nitro, and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 3-hydroxybenzylamine under acidic or basic conditions to form the desired Schiff base. The reaction is often carried out in solvents such as ethanol or methanol, with the temperature maintained between 25-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable industrial production.
化学反応の分析
Types of Reactions
2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of diamino derivatives.
Substitution: Formation of methoxy or thiol-substituted derivatives.
科学的研究の応用
2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, leading to various pharmacological effects.
類似化合物との比較
Similar Compounds
- 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-METHOXYBENZYL)PHENOL
- 2-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL
Uniqueness
The uniqueness of 2-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-5-(4-{[(E)-1-(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO}-3-HYDROXYBENZYL)PHENOL lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
特性
分子式 |
C27H18Br2N4O6 |
|---|---|
分子量 |
654.3 g/mol |
IUPAC名 |
2-[(4-bromo-3-nitrophenyl)methylideneamino]-5-[[4-[(4-bromo-3-nitrophenyl)methylideneamino]-3-hydroxyphenyl]methyl]phenol |
InChI |
InChI=1S/C27H18Br2N4O6/c28-20-5-1-18(10-24(20)32(36)37)14-30-22-7-3-16(12-26(22)34)9-17-4-8-23(27(35)13-17)31-15-19-2-6-21(29)25(11-19)33(38)39/h1-8,10-15,34-35H,9H2 |
InChIキー |
BZZTUEKURHORDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])O)O)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dichloro-N-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14949722.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)naphthalen-2-yl]acetamide](/img/structure/B14949726.png)
![(5E)-7-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949728.png)
![6-benzyl-3-[(2E)-2-heptylidenehydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B14949729.png)
![2,2'-[{4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid](/img/structure/B14949735.png)
![(2E)-2-cyano-3-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14949748.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate](/img/structure/B14949762.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B14949766.png)
![5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B14949770.png)
![3-{[(2,4-dichlorophenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14949772.png)
![4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B14949774.png)


![N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide](/img/structure/B14949802.png)
